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molecular formula C9H4F3NO2 B1353571 6-Trifluoromethylisatin CAS No. 343-69-1

6-Trifluoromethylisatin

Cat. No. B1353571
M. Wt: 215.13 g/mol
InChI Key: CYVMRSKFRIKMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04539329

Procedure details

(Example 5): 1'-(2-chloro-4-bromobenzyl)-6'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, as a solid, m.p. 299°-301° C., starting from 1-(2-chloro-4-bromobenzyl)-6-trifluoromethylindoline-2,3-dione (itself obtained as a solid, m.p. 132°-134° C., by reaction of 2-chloro-4-bromobenzyl bromide with 6-trifluoromethylindoline-2,3-dione in an analogous manner to that described for the starting material in Example 1).
Name
1'-(2-chloro-4-bromobenzyl)-6'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-chloro-4-bromobenzyl)-6-trifluoromethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:28]=[C:27]([Br:29])[CH:26]=[CH:25][C:3]=1[CH2:4]N1C2C(=CC=C(C(F)(F)F)C=2)C2(C(=O)NC(=O)N2)C1=O.ClC1C=C([Br:53])C=CC=1C[N:34]1[C:42]2[C:37](=[CH:38][CH:39]=[C:40]([C:43]([F:46])([F:45])[F:44])[CH:41]=2)[C:36](=[O:47])[C:35]1=[O:48]>>[Cl:1][C:2]1[CH:28]=[C:27]([Br:29])[CH:26]=[CH:25][C:3]=1[CH2:4][Br:53].[F:46][C:43]([F:44])([F:45])[C:40]1[CH:41]=[C:42]2[C:37]([C:36](=[O:47])[C:35](=[O:48])[NH:34]2)=[CH:38][CH:39]=1

Inputs

Step One
Name
1'-(2-chloro-4-bromobenzyl)-6'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CN2C(C3(C4=CC=C(C=C24)C(F)(F)F)NC(NC3=O)=O)=O)C=CC(=C1)Br
Step Two
Name
1-(2-chloro-4-bromobenzyl)-6-trifluoromethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CN2C(C(C3=CC=C(C=C23)C(F)(F)F)=O)=O)C=CC(=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CBr)C=CC(=C1)Br
Name
Type
product
Smiles
FC(C1=CC=C2C(C(NC2=C1)=O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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